Sari 59-801

Description

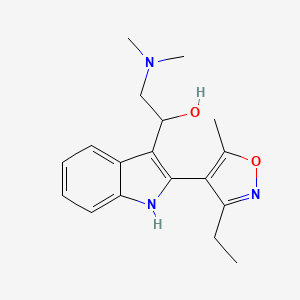

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(dimethylamino)-1-[2-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-1H-indol-3-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2/c1-5-13-16(11(2)23-20-13)18-17(15(22)10-21(3)4)12-8-6-7-9-14(12)19-18/h6-9,15,19,22H,5,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMGOZCSXMVXXRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=C1C2=C(C3=CC=CC=C3N2)C(CN(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901001319 | |

| Record name | 2-(Dimethylamino)-1-[2-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-1H-indol-3-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901001319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80565-58-8 | |

| Record name | Sari 59-801 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080565588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Dimethylamino)-1-[2-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-1H-indol-3-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901001319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-DIMETHYL-2-(3-ETHYL-5-METHYL-4-ISOXAZOLYL)-BETA-HYDROXYTRYPTAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SARI-59-801 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1S4AKI7QY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Core Mechanism of Sari 59-801: A Calcium-Dependent Insulin Secretagogue

For Immediate Release

A deep dive into the molecular workings of the novel hypoglycemic agent, Sari 59-801, reveals a mechanism of action centered on the influx of extracellular calcium into pancreatic β-cells, ultimately leading to the stimulation of insulin secretion. This technical guide synthesizes the pivotal preclinical research that has defined our understanding of this compound, presenting key data and experimental methodologies for researchers, scientists, and drug development professionals.

This compound (CAS 80565-8) is an orally effective hypoglycemic compound that has demonstrated significant potential in preclinical studies. Its primary mode of action is the stimulation of insulin release from pancreatic islets. Extensive in-vitro and in-vivo investigations have elucidated a signaling pathway that is independent of the cyclic adenosine monophosphate (cAMP) cascade and is instead critically dependent on the modulation of calcium ion channels.

In-Vitro Mechanism of Action: A Focus on Calcium Influx

The stimulation of insulin secretion by this compound is abrogated in the absence of extracellular calcium and in the presence of EGTA, a chelating agent. Furthermore, the co-administration of agents that block the entry of Ca2+ into β-cells, such as verapamil, nifedipine, or CoCl2, effectively inhibits the insulin-releasing effect of this compound.

Direct evidence of this calcium-centric mechanism comes from studies measuring the uptake of radioactive calcium (45Ca2+). These experiments demonstrated a significant increase in 45Ca2+ accumulation in isolated islets when exposed to this compound. This effect was subsequently blocked by the calcium channel blocker verapamil.

Conversely, the involvement of the cAMP signaling pathway has been systematically ruled out. While phosphodiesterase inhibitors like theophylline and 1-methyl-3-isobutylxanthine (IBMX), as well as the adenylate cyclase activator forskolin, were found to potentiate the insulin-releasing effect of this compound, the compound itself did not lead to an increase in intracellular cAMP levels. This suggests that while an elevation in cAMP can enhance the secretory response, it is not the primary mediator of this compound's action.

Signaling Pathway Diagram

In-Vivo Efficacy: Hypoglycemic Activity and Insulin Release

In-vivo studies in animal models have corroborated the insulin secretagogue activity of this compound and demonstrated its efficacy as an oral hypoglycemic agent.

In fasting mice, this compound produced a dose-dependent hypoglycemic effect. Similarly, in fasting rats, oral administration of the compound led to a significant reduction in blood glucose levels and a concurrent elevation in plasma insulin concentrations. Notably, the hypoglycemic potency of this compound was found to be greater in obese mice compared to their lean counterparts.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

| In-Vivo Hypoglycemic Activity | |

| Animal Model | ED25 (mg/kg, oral) |

| Fasting Mice | 110 |

| Fasting Rats | 86 |

| Obese Mice | 47 |

| Lean Littermate Mice | 131 |

| In-Vivo Effect on Plasma Insulin | |

| Animal Model | Effect |

| Fasting Mice | Increased (ED50 = 47 mg/kg) |

| Fasting Rats | Elevated by 62% at 100 mg/kg |

| In-Vitro Insulin Secretion | |

| System | Effective Concentration Range |

| Isolated Rat Islets | 0.05 to 0.3 mM |

Experimental Protocols

In-Vitro Insulin Release Assay

An In-depth Technical Guide to the Discovery and Development of Sari 59-801

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sari 59-801 is a novel, orally effective hypoglycemic agent that emerged from research focused on identifying new treatments for diabetes. This technical guide details the discovery and development history of this compound, with a comprehensive overview of its pharmacological properties, mechanism of action, and the key experimental findings that defined its potential as a therapeutic agent. The core of its activity lies in the stimulation of insulin secretion from pancreatic β-cells, a mechanism driven by the influx of extracellular calcium. This document provides a detailed account of the preclinical in vitro and in vivo studies, including experimental protocols and a summary of the quantitative data that underpinned the understanding of this compound.

Discovery and Development History

This compound, with the chemical name DL-alpha-[dimethylaminomethyl]-2-[3-ethyl-5-methyl-4-isoxazolyl]-1H-indole-3-methanol, was identified during a screening program for novel hypoglycemic compounds. While the specific details of the initial screening cascade are not extensively published, the "SaRI" designation in its name is indicative of its origin at the Sankyo Research Institute in Japan. The primary goal of the research program was to discover orally active agents that could effectively manage hyperglycemia, a hallmark of diabetes mellitus.

Following its initial identification, this compound underwent a series of preclinical evaluations to characterize its pharmacological profile and elucidate its mechanism of action. These studies, primarily conducted in the mid-1980s, established its efficacy in lowering blood glucose in various animal models and pinpointed its primary mode of action as a potent stimulator of insulin release.

In Vivo Pharmacological Profile

Preclinical studies in animal models were crucial in establishing the hypoglycemic activity of this compound. These experiments demonstrated its oral bioavailability and dose-dependent effects on blood glucose and plasma insulin levels.

Table 1: In Vivo Hypoglycemic and Insulinotropic Effects of this compound

| Animal Model | Parameter | Dosing | Result |

| Fasting Mice | Hypoglycemic ED25 | Oral | 110 mg/kg (at 2 hours) |

| Fasting Mice | Plasma Insulin ED50 | Oral | 47 mg/kg |

| Fasting Rats | Hypoglycemic ED25 | Oral | 86 mg/kg (at 2 hours) |

| Fasting Rats | Plasma Insulin | 100 mg/kg (Oral) | 62% increase |

| Obese (ob/ob) Mice | Hypoglycemic ED25 | Oral | 47 mg/kg |

| Lean Littermate Mice | Hypoglycemic ED25 | Oral | 131 mg/kg |

ED25: Effective dose for 25% reduction in blood glucose. ED50: Effective dose for 50% increase in plasma insulin.

Mechanism of Action: Stimulation of Insulin Secretion

The primary mechanism by which this compound exerts its hypoglycemic effect is through the direct stimulation of insulin secretion from pancreatic β-cells. In vitro studies using isolated rat pancreatic islets were instrumental in delineating this action.

In Vitro Insulin Secretion

In studies with isolated rat pancreatic islets, this compound demonstrated a concentration-dependent stimulation of insulin release. At a glucose concentration of 3 mM, a significant increase in insulin secretion was observed with 0.05 mM of this compound, and maximal stimulation was achieved at a concentration of 0.3 mM.[1]

Signaling Pathway

Further investigations into the intracellular signaling cascade revealed that the insulinotropic effect of this compound is critically dependent on the influx of extracellular calcium and is independent of the cyclic adenosine monophosphate (cAMP) pathway.

The proposed signaling pathway for this compound-induced insulin secretion is as follows:

Caption: Proposed mechanism of this compound-induced insulin secretion.

Key Experimental Protocols

The following are detailed methodologies for the key experiments that were pivotal in characterizing this compound.

In Vivo Hypoglycemic and Insulinotropic Assays

-

Animal Models: Male Charles River CD-1 mice and Sprague-Dawley rats were used. For obesity studies, male C57BL/6J-ob/ob mice and their lean littermates were utilized.

-

Dosing: Animals were fasted overnight prior to oral administration of this compound, which was suspended in 0.5% methylcellulose.

-

Blood Sampling: Blood samples were collected at specified time points post-dosing for the determination of blood glucose and plasma insulin levels.

-

Biochemical Analysis: Blood glucose was measured using a glucose oxidase method. Plasma insulin was quantified by radioimmunoassay.

In Vitro Insulin Secretion from Isolated Pancreatic Islets

-

Islet Isolation: Pancreatic islets were isolated from male Sprague-Dawley rats by collagenase digestion of the pancreas.

-

Incubation: Groups of isolated islets were incubated in Krebs-Ringer bicarbonate buffer supplemented with bovine serum albumin and varying concentrations of glucose and this compound.

-

Insulin Measurement: After the incubation period, the medium was collected, and the concentration of secreted insulin was determined by radioimmunoassay.

Investigation of the Signaling Pathway

-

cAMP Pathway Analysis:

-

Phosphodiesterase Inhibition: Isolated islets were incubated with this compound in the presence of phosphodiesterase inhibitors such as theophylline or 1-methyl-3-isobutylxanthine (IBMX).

-

Adenylate Cyclase Activation: Islets were treated with this compound in the presence of the adenylate cyclase activator, forskolin, or with the cAMP analog, dibutyryl cAMP.

-

cAMP Measurement: Intracellular cAMP levels in the islets were measured by radioimmunoassay.

-

-

Calcium Pathway Analysis:

-

Calcium-Free Conditions: Insulin secretion assays were conducted in a calcium-free medium containing the calcium chelator EGTA.

-

Calcium Channel Blockade: The effect of calcium channel blockers (verapamil, nifedipine, or CoCl2) on this compound-induced insulin secretion was assessed.

-

Calcium Uptake: The uptake of radioactive calcium (45Ca2+) by isolated islets in the presence of this compound was measured.

-

The experimental workflow for elucidating the signaling pathway is depicted below:

References

Sari 59-801 role in insulin secretion pathways

An In-depth Technical Guide on the Role of Sari 59-801 in Insulin Secretion Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (chemical name: DL-alpha-dimethylaminomethyl-2-[3-ethyl-5-methyl-4-isoxazoyl]-1H-indole-3-methanol) is an experimental, orally effective hypoglycemic compound that primarily functions by stimulating insulin secretion from pancreatic β-cells[1][2][3]. Extensive research, particularly foundational studies conducted in the mid-1980s, has elucidated its mechanism of action. Unlike incretin mimetics or sulfonylureas that may primarily modulate cAMP-dependent pathways or ATP-sensitive potassium channels respectively, this compound's effects are critically dependent on the influx of extracellular calcium into the β-cell[1][4]. This document provides a comprehensive overview of the signaling pathways involved, a compilation of the quantitative data from key experiments, and detailed experimental protocols for the methodologies cited.

Core Signaling Pathway of this compound in Pancreatic β-Cells

The primary mechanism by which this compound stimulates insulin secretion is through the modulation of calcium ion (Ca2+) influx, rather than by increasing intracellular cyclic adenosine monophosphate (cAMP) levels.

Key Mechanistic Points:

-

Calcium Dependency: The secretagogue effect of this compound is entirely dependent on the presence of extracellular Ca2+. In the absence of Ca2+, the compound fails to stimulate insulin release.

-

Stimulation of Ca2+ Uptake: Direct measurement of radiolabeled calcium (45Ca2+) has shown that this compound significantly increases its uptake by isolated pancreatic islets. This suggests the compound acts on or influences calcium channels in the β-cell membrane.

-

Inhibition by Ca2+ Channel Blockers: The insulinotropic action of this compound is inhibited by agents known to block the entry of Ca2+ into β-cells, such as verapamil, nifedipine, and cobalt chloride (CoCl2).

-

Independence from cAMP Pathway: Radioimmunoassays have confirmed that this compound does not significantly elevate intracellular cAMP concentrations in islet cells. However, its insulin-releasing effects are greatly potentiated by agents that do increase cAMP, such as the phosphodiesterase inhibitor 1-methyl-3-isobutylxanthine (IBMX) or the adenylate cyclase activator forskolin. This indicates a synergistic or permissive role of the cAMP pathway on the primary Ca2+-dependent mechanism of this compound.

The following diagram illustrates the proposed signaling pathway for this compound in the pancreatic β-cell.

Caption: Proposed Ca²⁺-dependent insulin secretion pathway stimulated by this compound.

Quantitative Data Presentation

The following tables summarize the key quantitative findings from in vitro and in vivo studies of this compound.

Table 1: In Vitro Efficacy of this compound on Isolated Rat Islets

| Parameter | Condition | Concentration | Result | Reference |

|---|---|---|---|---|

| Insulin Release | Isolated Rat Islets | 0.05 mM - 0.3 mM | Stimulated insulin release | |

| 45Ca2+ Uptake | 2.8 mM Glucose, 20-min incubation | 0.3 mM | 120% increase in 45Ca2+ uptake | |

| 45Ca2+ Uptake Inhibition | In presence of 0.3 mM this compound | 50 µM Verapamil | 68% inhibition of the stimulated uptake |

| cAMP Concentration | Isolated Rat Islets | 0.3 mM | No significant elevation | |

Table 2: In Vivo Hypoglycemic and Insulinotropic Activity of this compound

| Species | Model | Parameter | Dose | Result | Reference |

|---|---|---|---|---|---|

| Mice | Fasting | Hypoglycemic ED25 (2-hr) | 110 mg/kg (oral) | Effective Dose for 25% reduction | |

| Mice | Fasting | Plasma Insulin ED50 | 47 mg/kg (oral) | Effective Dose for 50% increase | |

| Rats | Fasting | Hypoglycemic ED25 (2-hr) | 86 mg/kg (oral) | Effective Dose for 25% reduction |

| Rats | Fasting | Plasma Insulin | 100 mg/kg (oral) | 62% elevation in plasma insulin | |

Experimental Protocols

The methodologies described below are based on the pivotal study by Hanson et al. (1985) which established the Ca2+-dependent mechanism of this compound.

Isolation of Pancreatic Islets

-

Source: Male Charles River CD rats (200–300 g).

-

Procedure:

-

Pancreatic islets were isolated using the collagenase digestion method.

-

The pancreas was distended with Hanks' balanced salt solution (HBSS) and subsequently digested with collagenase.

-

Islets were then separated from acinar tissue by centrifugation on a Ficoll gradient.

-

Isolated islets were hand-picked under a dissecting microscope to ensure purity and were cultured overnight in RPMI-1640 medium supplemented with 10% fetal calf serum before experimentation.

-

Insulin Secretion Assay

-

Protocol:

-

Groups of three isolated islets were incubated in 1 ml of Krebs-Ringer bicarbonate buffer.

-

The buffer was supplemented with 0.2% bovine serum albumin (BSA) and 3 mM glucose.

-

Test compounds (this compound, inhibitors, potentiators) were added to the buffer at the specified concentrations.

-

Incubations were carried out for 60 minutes at 37°C in a shaking water bath, gassed with 95% O2 / 5% CO2.

-

Following incubation, an aliquot of the medium was collected for analysis.

-

Insulin concentration in the medium was determined by radioimmunoassay.

-

Measurement of 45Ca2+ Uptake

-

Protocol:

-

Groups of 25 islets were preincubated for 30 minutes at 37°C in a buffer containing 2.8 mM glucose.

-

The islets were then transferred to a fresh buffer containing 45Ca2+ (specific activity ~10 mCi/mmol) along with the test compounds (e.g., 0.3 mM this compound, 50 µM verapamil).

-

Incubation was performed for a 20-minute period.

-

The uptake was terminated by washing the islets with a cold buffer containing 2 mM EGTA to remove extracellular 45Ca2+.

-

The islets were then dissolved, and the radioactivity was measured using a liquid scintillation counter to determine the amount of 45Ca2+ taken up by the cells.

-

The following diagram outlines the general workflow for these key in vitro experiments.

Caption: Workflow for key in vitro experiments on isolated pancreatic islets.

Conclusion and Future Directions

This compound is a hypoglycemic agent that stimulates insulin secretion through a well-defined, Ca2+-dependent pathway in pancreatic β-cells. Its mechanism is distinct from pathways involving the direct modulation of cAMP. The potentiation of its effects by cAMP-elevating agents suggests a complex interplay between the Ca2+ and cAMP signaling cascades in the regulation of insulin exocytosis. While the compound was characterized in foundational studies, the precise molecular target on the β-cell membrane that mediates the increased calcium uptake remains to be fully investigated. Further research could focus on identifying this target, potentially a specific ion channel or receptor, which could provide valuable insights for the development of novel therapeutics for type 2 diabetes.

References

An In-depth Technical Guide to Sari 59-801: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sari 59-801 is a novel, orally effective hypoglycemic compound that has demonstrated significant potential in preclinical studies for the management of type 2 diabetes mellitus. Its primary mechanism of action involves the stimulation of insulin release from pancreatic β-cells, a process intrinsically linked to calcium ion influx. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for key in vitro and in vivo assays are presented, alongside visualizations of its proposed signaling pathway and experimental workflows to facilitate further research and development.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 2-(dimethylamino)-1-(2-(3-ethyl-5-methylisoxazol-4-yl)-1H-indol-3-yl)ethan-1-ol, is a complex heterocyclic molecule. Its structure features an indole core substituted with an isoxazole ring and a dimethylamino ethanol side chain.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-(dimethylamino)-1-(2-(3-ethyl-5-methylisoxazol-4-yl)-1H-indol-3-yl)ethan-1-ol | [1][2] |

| Synonyms | Sandoz 59-801 | [1] |

| CAS Number | 80565-58-8 | [1][3] |

| Chemical Formula | C₁₈H₂₃N₃O₂ | |

| Molecular Weight | 313.40 g/mol | |

| Appearance | Solid powder | |

| Solubility | Soluble in DMSO | |

| pKa | Data not available in published literature | |

| LogP | Data not available in published literature |

Biological Activity and Mechanism of Action

This compound is characterized as an orally active hypoglycemic agent. Its principal pharmacological effect is the stimulation of insulin secretion from pancreatic β-cells. Preclinical studies have shown that it effectively lowers blood glucose levels in various animal models.

The mechanism of action of this compound appears to be multifaceted, primarily enhancing insulin sensitivity and modulating glucose metabolism in peripheral tissues. It is suggested to improve glucose uptake in skeletal muscle and adipose tissue and may also contribute to the reduction of hepatic gluconeogenesis.

Table 2: In Vivo Hypoglycemic Activity of this compound

| Species | Parameter | Value | Reference |

| Fasting Mice | 2-hr Hypoglycemic ED₂₅ | 110 mg/kg (oral) | |

| Fasting Mice | Plasma Insulin ED₅₀ | 47 mg/kg (oral) | |

| Fasting Rats | 2-hr Hypoglycemic ED₂₅ | 86 mg/kg (oral) | |

| Fasting Rats | Plasma Insulin Elevation (at 100 mg/kg) | 62% |

Experimental Protocols

Chemical Synthesis

A detailed, publicly available, step-by-step synthesis protocol for this compound is not currently documented in the searched scientific literature. However, the synthesis of structurally similar 2-(1H-indol-3-yl)thiazole and other indole derivatives has been reported and could serve as a basis for a potential synthetic route. A generalized approach might involve the following key steps:

Caption: Proposed general synthetic workflow for this compound.

In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol is adapted from established methods for assessing insulin secretion from isolated pancreatic islets.

Objective: To determine the effect of this compound on insulin secretion from isolated pancreatic islets in response to varying glucose concentrations.

Materials:

-

Collagenase P

-

Hanks' Balanced Salt Solution (HBSS)

-

Ficoll-Paque

-

RPMI-1640 medium

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA

-

Glucose solutions (e.g., 2.8 mM and 16.7 mM in KRB)

-

This compound stock solution (in DMSO)

-

Insulin ELISA kit

Procedure:

-

Islet Isolation:

-

Isolate pancreatic islets from rodents (e.g., Wistar rats or C57BL/6 mice) by collagenase digestion of the pancreas followed by purification using a Ficoll density gradient.

-

-

Islet Culture:

-

Culture the isolated islets overnight in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

-

GSIS Assay:

-

Hand-pick islets of similar size and place them in groups of 5-10 into individual wells of a 24-well plate.

-

Pre-incubate the islets in KRB buffer containing a low glucose concentration (2.8 mM) for 1-2 hours at 37°C to allow them to equilibrate.

-

Remove the pre-incubation buffer and add fresh KRB buffer with low glucose (2.8 mM) for a 1-hour basal insulin secretion period. Collect the supernatant.

-

Replace the buffer with KRB containing a high glucose concentration (16.7 mM) for a 1-hour stimulated insulin secretion period. Collect the supernatant.

-

To test the effect of this compound, add the compound at desired concentrations (e.g., 0.05 mM to 0.3 mM) to both low and high glucose KRB buffers during the respective incubation periods. A vehicle control (DMSO) should be run in parallel.

-

-

Insulin Measurement:

-

Measure the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize insulin secretion to the islet number or total protein content. Express the results as fold-change over the basal secretion at low glucose.

-

Caption: Experimental workflow for the in vitro GSIS assay.

Signaling Pathway

The primary mechanism of this compound involves the potentiation of insulin release, a process that is critically dependent on an increase in intracellular calcium concentration within pancreatic β-cells. Unlike some other secretagogues, the action of this compound is not associated with an elevation of cyclic AMP (cAMP) levels. This suggests that this compound may directly or indirectly modulate the activity of ion channels involved in calcium influx. While the precise molecular target has not been definitively identified, the pathway is thought to converge on the machinery of insulin granule exocytosis.

Caption: Proposed signaling pathway for this compound-stimulated insulin secretion.

Conclusion

This compound represents a promising lead compound in the development of novel oral therapies for type 2 diabetes. Its mechanism of action, centered on the stimulation of insulin release via a calcium-dependent, cAMP-independent pathway, distinguishes it from some existing classes of hypoglycemic agents. Further research is warranted to fully elucidate its molecular target(s), delineate the complete signaling cascade it initiates, and establish its long-term efficacy and safety profile. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to advancing the understanding and therapeutic application of this compound.

References

An In-depth Technical Guide to Sari 59-801 (CAS 80565-58-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sari 59-801, with the Chemical Abstracts Service (CAS) number 80565-58-8, is a novel, orally effective hypoglycemic agent.[1] Its primary mechanism of action is the stimulation of insulin secretion from pancreatic β-cells. This technical guide provides a comprehensive overview of the basic information, biological activity, and proposed mechanism of action of this compound, based on available scientific literature. All quantitative data is presented in structured tables, and a proposed signaling pathway is visualized using a DOT language diagram. While this guide aims to be thorough, it should be noted that detailed experimental protocols from primary sources and a complete synthesis pathway are not fully available in the public domain and represent areas for further investigation.

Core Compound Information

This compound is chemically identified as 2-(dimethylamino)-1-(2-(3-ethyl-5-methylisoxazol-4-yl)-1H-indol-3-yl)ethan-1-ol.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 80565-58-8 | [1] |

| IUPAC Name | 2-(dimethylamino)-1-(2-(3-ethyl-5-methylisoxazol-4-yl)-1H-indol-3-yl)ethan-1-ol | |

| Molecular Formula | C18H23N3O2 | |

| Molecular Weight | 313.39 g/mol | |

| Appearance | Solid powder | |

| Solubility | Soluble in DMSO | |

| Storage | Store at -20°C |

Biological Activity and Efficacy

This compound has demonstrated significant hypoglycemic effects in various animal models, which are attributed to its ability to stimulate insulin release.

In Vivo Activity

Studies in fasting mice and rats have shown that oral administration of this compound leads to a dose-dependent decrease in blood glucose levels and a corresponding increase in plasma insulin. The effective doses for these effects are summarized below.

| Species | Parameter | Value |

| Fasting Mice | Hypoglycemic ED25 (2-hr) | 110 mg/kg |

| Fasting Mice | Plasma Insulin ED50 | 47 mg/kg |

| Fasting Rats | Hypoglycemic ED25 (2-hr) | 86 mg/kg |

| Fasting Rats | Plasma Insulin Increase (at 100 mg/kg) | 62% |

Interestingly, this compound was found to be more potent in producing hypoglycemia in obese mice (ED25 = 47 mg/kg) compared to their lean littermates (ED25 = 131 mg/kg).

In Vitro Activity

Experiments using isolated rat islets of Langerhans have confirmed the direct stimulatory effect of this compound on insulin secretion.

| Concentration | Effect on Insulin Release |

| 0.05 mM | Significant stimulation |

| 0.3 mM | Maximum stimulation |

Mechanism of Action

The primary target of this compound is believed to be the insulin receptor, and its activity is associated with the Protein Tyrosine Kinase/Receptor Tyrosine Kinase (RTK) pathway. Research by Hanson et al. (1985) suggests that the stimulation of insulin secretion by this compound is dependent on calcium influx into pancreatic β-cells, rather than an increase in intracellular cyclic AMP (cAMP) levels.

Role of Calcium Influx

The pivotal role of calcium in the action of this compound is supported by the following experimental observations:

-

The effect of this compound on insulin secretion is abolished in the absence of extracellular Ca2+.

-

Agents that block Ca2+ entry into β-cells, such as verapamil, nifedipine, and CoCl2, inhibit the insulin-releasing effect of this compound.

-

This compound was shown to increase the uptake of 45Ca2+ in isolated islets, and this effect was blocked by verapamil.

Independence from cAMP Pathway

The stimulatory effect of this compound on insulin secretion is not mediated by an increase in intracellular cAMP. This is evidenced by:

-

Direct measurement of cAMP levels in islets treated with this compound showed no significant increase.

-

The effects of this compound are potentiated by phosphodiesterase inhibitors (theophylline and 1-methyl-3-isobutylxanthine) and adenylate cyclase activators (forskolin), which act through the cAMP pathway. This suggests that this compound acts via a separate, parallel pathway that converges with the cAMP pathway to enhance insulin secretion.

Proposed Signaling Pathway

Based on the available data, a proposed signaling pathway for this compound is presented below. It is hypothesized that this compound interacts with the insulin receptor on pancreatic β-cells, initiating a signaling cascade that leads to the opening of voltage-dependent calcium channels and subsequent influx of Ca2+, which is a key trigger for insulin exocytosis.

References

Sari 59-801: A Preclinical Overview of a Novel Hypoglycemic Agent

For Researchers, Scientists, and Drug Development Professionals

Sari 59-801 has emerged as a promising novel, orally active hypoglycemic agent in preclinical studies. This technical guide provides an in-depth analysis of its mechanism of action, supported by available quantitative data from animal and in vitro models. Detailed experimental protocols for key assays are outlined to facilitate further research and development.

Core Mechanism of Action: Stimulation of Insulin Secretion

Preclinical evidence strongly indicates that the primary mechanism by which this compound exerts its hypoglycemic effect is through the direct stimulation of insulin release from pancreatic β-cells.[1] This action appears to be independent of cyclic AMP (cAMP) signaling pathways but is critically dependent on the influx of extracellular calcium (Ca2+).[2]

Studies on isolated rat islets have demonstrated that this compound induces insulin secretion in a dose-dependent manner. This effect is potentiated by agents that increase intracellular cAMP, such as theophylline and forskolin, but this compound itself does not significantly elevate islet cAMP levels.[2] The insulinotropic effect of this compound is abolished in the absence of extracellular calcium and is inhibited by calcium channel blockers like verapamil and nifedipine, suggesting that it facilitates Ca2+ uptake by the β-cells.[2]

Secondary and Investigational Mechanisms

Beyond its direct effect on insulin secretion, preliminary preclinical data suggests that this compound may also enhance insulin sensitivity, improve glucose uptake in peripheral tissues such as skeletal muscle and adipose tissue, and potentially reduce hepatic gluconeogenesis.[1] The precise molecular targets for these secondary effects are currently under investigation.

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vivo Hypoglycemic and Insulinotropic Activity

| Animal Model | Parameter | Dose | Result |

| Fasting Mice | Hypoglycemic ED25 (2-hr) | 110 mg/kg (oral) | Effective dose for 25% reduction in blood glucose. |

| Fasting Mice | Plasma Insulin ED50 | 47 mg/kg (oral) | Effective dose for 50% increase in plasma insulin. |

| Fasting Rats | Hypoglycemic ED25 (2-hr) | 86 mg/kg (oral) | Effective dose for 25% reduction in blood glucose. |

| Fasting Rats | Plasma Insulin | 100 mg/kg (oral) | 62% elevation in plasma insulin. |

| Obese (ob/ob) Mice | Hypoglycemic ED25 | 47 mg/kg (oral) | Increased potency in a model of insulin resistance. |

| Lean Littermate Mice | Hypoglycemic ED25 | 131 mg/kg (oral) |

Table 2: In Vitro Insulin Secretion from Isolated Rat Islets

| Compound | Concentration | Conditions | Effect on Insulin Release |

| This compound | 0.05 mM - 0.3 mM | - | Stimulated insulin release. |

| This compound | 0.3 mM | In the absence of Ca2+ and presence of 1 mM EGTA | Ineffective in stimulating insulin release. |

| This compound | 0.3 mM | In the presence of verapamil, nifedipine, or CoCl2 | Inhibition of insulin release. |

| This compound | 0.3 mM | In the presence of 10 mM theophylline or 1 mM 1-methyl-3-isobutylxanthine | Greatly increased stimulation of insulin release. |

| This compound | 0.3 mM | In the presence of 0.1 mM forskolin or 1 mM dibutyryl cAMP | Potentiation of insulin release. |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these preclinical findings. The following sections outline representative protocols for the key experiments cited.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This protocol is designed to assess the effect of an orally administered hypoglycemic agent on glucose disposal following a glucose challenge.

Materials:

-

Male C57BL/6 mice (8-12 weeks old)

-

This compound (or vehicle control)

-

D-glucose solution (e.g., 20% w/v in sterile water)

-

Handheld glucometer and test strips

-

Oral gavage needles

-

Restraining device

Procedure:

-

Fast mice for 6 hours prior to the experiment, with free access to water.

-

Record the baseline blood glucose level (t= -30 min) from a tail snip.

-

Administer this compound (or vehicle) orally via gavage at the desired dose.

-

At t=0 min, administer a glucose bolus (typically 1-2 g/kg body weight) via oral gavage.

-

Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to determine the effect on glucose tolerance.

Static Insulin Secretion Assay from Isolated Rat Islets

This in vitro assay measures the ability of a compound to stimulate insulin secretion from pancreatic islets.

Materials:

-

Male Sprague-Dawley rats

-

Collagenase solution

-

Ficoll density gradient solutions

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and BSA

-

D-glucose solutions (e.g., 2.8 mM and 16.7 mM in KRB)

-

This compound

-

Insulin ELISA kit

Procedure:

-

Islet Isolation: Isolate pancreatic islets by collagenase digestion of the pancreas, followed by purification using a Ficoll density gradient.

-

Pre-incubation: Hand-pick islets of similar size and pre-incubate batches of islets (e.g., 10 islets per well in triplicate) in KRB buffer with low glucose (2.8 mM) for 1-2 hours to allow them to equilibrate.

-

Stimulation: Replace the pre-incubation buffer with KRB buffer containing low glucose (2.8 mM), high glucose (16.7 mM), or low glucose plus various concentrations of this compound.

-

Incubate for 60 minutes at 37°C.

-

Sample Collection and Analysis: Collect the supernatant and measure the insulin concentration using an insulin ELISA kit.

-

Normalize insulin secretion to the islet number or protein content.

45Ca2+ Uptake Assay in Isolated Islets

This assay determines the effect of a compound on calcium influx into pancreatic islets.

Materials:

-

Isolated rat islets

-

KRB buffer

-

45CaCl2 (radioactive calcium)

-

This compound

-

Lanthanum chloride (LaCl3) solution (as a wash to remove extracellular 45Ca2+)

-

Scintillation counter and vials

Procedure:

-

Pre-incubate isolated islets in KRB buffer.

-

Add KRB buffer containing 45CaCl2 and the desired concentration of this compound (or control).

-

Incubate for a specified time (e.g., 60 minutes).

-

Terminate the uptake by washing the islets extensively with ice-cold KRB buffer containing LaCl3 to displace extracellularly bound 45Ca2+.

-

Lyse the islets and measure the incorporated radioactivity using a scintillation counter.

-

Express the results as 45Ca2+ uptake per islet or per unit of protein.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway for this compound-induced insulin secretion and a typical experimental workflow for its preclinical evaluation.

Caption: Proposed signaling pathway for this compound-induced insulin secretion.

Caption: Experimental workflow for preclinical evaluation of this compound.

References

An In-depth Technical Guide on Sari 59-801 and its Effect on Glucose Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sari 59-801 (chemical name: DL-α-[dimethylaminomethyl]-2-[3-ethyl-5-methyl-4-isoxazolyl]-1H-indole-3-methanol) is an orally effective hypoglycemic compound that has demonstrated significant effects on glucose metabolism, primarily through the stimulation of insulin secretion[1][2][3][4][5]. This technical guide provides a comprehensive overview of the existing research on this compound, detailing its mechanism of action, quantitative effects on glucose and insulin levels, experimental protocols from key studies, and available pharmacokinetic data.

Mechanism of Action

Preclinical studies have established that this compound's primary mechanism for lowering blood glucose is the stimulation of insulin release from pancreatic β-cells. This effect is not dependent on glucose metabolism, as the compound is effective even in the absence of glucose. The insulinotropic action of this compound is intrinsically linked to an increase in calcium ion (Ca2+) uptake by the islet cells. Research indicates that agents that block Ca2+ entry into β-cells inhibit the insulin-releasing effects of this compound. Interestingly, the compound does not significantly elevate cyclic AMP (cAMP) levels in islets, suggesting its signaling pathway is distinct from that of agents that act via cAMP elevation. While the precise molecular target is still under investigation, it is clear that this compound enhances insulin sensitivity and modulates glucose metabolism in peripheral tissues, contributing to its overall glycemic control.

Signaling Pathway for this compound-Induced Insulin Secretion

Caption: Proposed signaling pathway for this compound-induced insulin secretion.

Quantitative Data on Efficacy

The hypoglycemic and insulin-stimulating effects of this compound have been quantified in several preclinical models. The following tables summarize the key findings.

Table 1: In Vivo Hypoglycemic and Insulinotropic Effects of this compound

| Species | Model | Dose (Oral) | Effect | ED25/ED50 | Reference |

| Mouse | Fasting, Normal | 10-200 mg/kg | Decreased blood glucose | ED25 = 110 mg/kg | |

| 47 mg/kg | Increased plasma insulin | ED50 = 47 mg/kg | |||

| Rat | Fasting, Normal | 10-200 mg/kg | Decreased blood glucose | ED25 = 86 mg/kg | |

| 100 mg/kg | Increased plasma insulin by 62% | - | |||

| Monkey | Fasting, Normal | 10-200 mg/kg | Effective hypoglycemic agent | - | |

| Mouse | Obese | - | More potent hypoglycemia | ED25 = 47 mg/kg | |

| Mouse | Lean Littermates | - | Less potent hypoglycemia | ED25 = 131 mg/kg |

Table 2: In Vitro Effects of this compound on Isolated Rat Pancreatic Islets

| This compound Concentration | Glucose Concentration | Effect on Insulin Secretion | Reference |

| 0.05 mM | 3 mM | Significant increase | |

| 0.3 mM | 3 mM | Maximum release | |

| 0.3 mM | 0, 3, or 5 mM | 4-5 fold stimulation | |

| 0.3 mM | 10 or 20 mM | Little effect on high rates of release |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the evaluation of this compound.

In Vivo Studies in Laboratory Animals

-

Animal Models: Studies were conducted in normal fasting mice, rats, and monkeys, as well as in obese mice and their lean littermates.

-

Drug Administration: this compound was administered orally at doses ranging from 10 to 200 mg/kg.

-

Blood Glucose and Insulin Measurement: Blood samples were collected at specified time points post-administration to measure glucose and plasma insulin levels. The hypoglycemic effective dose (ED25) and the insulin-stimulating effective dose (ED50) were calculated based on these measurements.

In Vitro Studies with Isolated Rat Pancreatic Islets

-

Islet Isolation: Pancreatic islets were isolated from rats for in vitro experiments.

-

Incubation Conditions: Isolated islets were incubated for 1 hour with varying concentrations of glucose (0, 3, 5, 10, or 20 mM) and this compound (0.05 mM to 0.3 mM).

-

Insulin Secretion Assay: The amount of insulin released into the incubation medium was measured to determine the stimulatory effect of this compound.

-

Glycolysis Measurement: The rate of conversion of [5-³H]-glucose to ³H₂O was used to measure the rate of glycolysis in the islets. This compound was found to have no effect on this process.

-

Proinsulin Synthesis: The effect of this compound on proinsulin synthesis was compared to that of tolbutamide and glibenclamide. Unlike the sulfonylureas, this compound did not inhibit proinsulin synthesis.

Investigation of the Mechanism of Action

-

Calcium Dependence: To assess the role of calcium, islets were incubated with this compound in the absence of Ca2+ and in the presence of 1 mM EGTA. Under these conditions, this compound was not effective. The effects of Ca2+ channel blockers (verapamil, nifedipine, CoCl₂) were also tested, and they were found to inhibit insulin release in response to this compound.

-

Calcium Uptake Studies: The uptake of ⁴⁵Ca²⁺ by isolated islets was measured in the presence and absence of this compound. The compound was found to increase ⁴⁵Ca²⁺ uptake.

-

cAMP Measurement: Islet cAMP levels were measured by radioimmunoassay. This compound did not significantly elevate cAMP concentrations. The potentiation of this compound's effect by phosphodiesterase inhibitors (theophylline, 1-methyl-3-isobutylxanthine) and an adenylate cyclase activator (forskolin) further supported that the compound itself does not increase islet cAMP.

Experimental Workflow for Mechanism of Action Studies

Caption: Workflow for investigating the mechanism of this compound.

Human Pharmacokinetics and Metabolism

A study in 15 healthy male volunteers who received a single oral dose of 50 or 200 mg of ¹⁴C-labeled this compound provided the following insights into its pharmacokinetics and metabolism:

-

Absorption: The drug was rapidly and almost completely absorbed from the gastrointestinal tract.

-

Dose Proportionality: The 200 mg dose resulted in less than proportionally higher blood concentrations of the unchanged drug and its radioactivity compared to the 50 mg dose. This was suggested to be due to an increase in the drug's distribution volume at higher doses.

-

Metabolism: this compound is partially metabolized before excretion. The primary metabolic pathway is conjugation with glucuronic acid. A minor metabolite is formed through the oxidation of the indole ring.

-

Excretion: Approximately 40% of the administered dose was recovered as the unchanged drug, almost exclusively in the urine.

Conclusion

This compound is a novel, orally active hypoglycemic agent that effectively lowers blood glucose levels by stimulating insulin secretion from pancreatic β-cells. Its mechanism of action is dependent on stimulating calcium influx into these cells and is independent of the cAMP signaling pathway. The compound has demonstrated efficacy in various animal models. Human pharmacokinetic data indicate rapid and nearly complete absorption with partial metabolism prior to excretion. The unique mechanism of action of this compound, particularly its lack of effect on proinsulin synthesis, suggests it may have a distinct profile compared to other insulin secretagogues like sulfonylureas. Further research would be necessary to fully elucidate its therapeutic potential in the management of type 2 diabetes.

References

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Sari 59-801

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sari 59-801, with the chemical name α-[(dimethylamino)methyl]-2-(3-ethyl-5-methyl-4-isoxazolyl)-1H-indole-3-methanol and CAS number 80565-58-8, is a novel, orally effective hypoglycemic compound. Its primary mechanism of action is the stimulation of insulin release from pancreatic β-cells. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, based on available preclinical and clinical data.

Pharmacokinetics

A study in healthy male volunteers has elucidated the pharmacokinetic profile of this compound following oral administration. The compound is rapidly and almost completely absorbed from the gastrointestinal tract.

Human Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound in humans after single oral doses of 50 mg and 200 mg.

| Parameter | 50 mg Dose | 200 mg Dose | Reference |

| Absorption | Rapid and almost complete | Rapid and almost complete | [1] |

| Elimination Half-life (t½) | 25-30 hours (unchanged drug) | 25-30 hours (unchanged drug) | [1] |

| Metabolism | Major: Conjugation with glucuronic acid; Minor: Oxidation of the indole ring | Major: Conjugation with glucuronic acid; Minor: Oxidation of the indole ring | [1] |

| Excretion | Approximately 80% renal, 20% fecal | Approximately 80% renal, 20% fecal | [1] |

| Recovery | ~40% of the dose recovered intact in urine | ~40% of the dose recovered intact in urine | [1] |

Note: Specific values for Cmax, Tmax, AUC, volume of distribution, and clearance were not detailed in the available literature.

Pharmacodynamics

This compound exerts its hypoglycemic effect by directly stimulating the secretion of insulin from pancreatic β-cells. This action is dependent on the presence of extracellular calcium.

In Vivo Hypoglycemic Activity

| Species | Parameter | Value | Reference |

| Mouse | ED25 (Hypoglycemic Effect) | 47 mg/kg | Not explicitly cited |

| Rat | ED25 (Hypoglycemic Effect) | 86 mg/kg | Not explicitly cited |

In Vitro Insulin Secretion

Studies using isolated rat islets have shown that this compound stimulates insulin release. A significant increase in insulin secretion was observed at a concentration of 0.05 mM, with maximal release at 0.3 mM.

Mechanism of Action

The insulinotropic effect of this compound is mediated by an increase in calcium ion influx into the pancreatic β-cells.

Signaling Pathway

Investigations into the molecular mechanism have revealed that this compound does not significantly alter cyclic AMP (cAMP) levels within the islets. Instead, its activity is dependent on extracellular calcium and can be blocked by calcium channel blockers such as verapamil and nifedipine. This suggests that this compound promotes the opening of voltage-dependent calcium channels, leading to an influx of Ca2+, which is a critical step in the signaling cascade for insulin exocytosis.

Caption: Proposed mechanism of action of this compound on insulin secretion.

Experimental Protocols

While the exact, detailed protocols for the seminal studies on this compound are not fully available, the following represents standardized methodologies for the key experiments cited.

In Vivo Hypoglycemic Activity in Rodents (Representative Protocol)

-

Animal Model: Male Swiss albino mice or Wistar rats are used. Animals are fasted overnight prior to the experiment with free access to water.

-

Drug Administration: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally by gavage at various doses. A control group receives the vehicle alone.

-

Blood Glucose Monitoring: Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 30, 60, 120, and 240 minutes) after drug administration. Blood glucose levels are measured using a glucometer.

-

Data Analysis: The percentage reduction in blood glucose from the initial level is calculated for each animal. The ED25 (the dose required to produce a 25% reduction in blood glucose) is determined from the dose-response curve.

Caption: Workflow for in vivo hypoglycemic activity assessment.

In Vitro Insulin Secretion from Isolated Rat Islets (Representative Protocol)

-

Islet Isolation: Pancreatic islets are isolated from rats by collagenase digestion of the pancreas followed by purification using a density gradient.

-

Islet Culture: Isolated islets are cultured overnight in a suitable medium (e.g., RPMI-1640) to allow for recovery.

-

Insulin Secretion Assay:

-

Islets are pre-incubated in a Krebs-Ringer bicarbonate buffer with a low glucose concentration (e.g., 2.8 mM) for a defined period.

-

The buffer is then replaced with fresh buffer containing low glucose (basal) or high glucose (stimulatory) in the presence or absence of various concentrations of this compound.

-

After incubation (e.g., 60 minutes), the supernatant is collected for the measurement of secreted insulin.

-

-

Insulin Quantification: Insulin levels in the supernatant are quantified using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The amount of insulin secreted is normalized to the number of islets or total protein content. The stimulatory effect of this compound is determined by comparing insulin release in the treated groups to the control groups.

Caption: Workflow for in vitro insulin secretion assay using isolated islets.

References

Sari 59-801: A Technical Guide to its Potential in Type 2 Diabetes Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sari 59-801 is a novel, orally active hypoglycemic compound that has demonstrated significant potential in preclinical studies for the management of type 2 diabetes. Its primary mechanism of action involves the stimulation of insulin secretion from pancreatic β-cells, a process intricately linked to the influx of extracellular calcium. This technical guide provides a comprehensive overview of the existing research on this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols. The information is intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic utility of this compound.

Introduction

Type 2 diabetes is a chronic metabolic disorder characterized by hyperglycemia resulting from insulin resistance and relative insulin deficiency. A key therapeutic strategy involves enhancing insulin secretion from pancreatic β-cells. This compound has emerged as a promising small molecule that directly addresses this need. It acts as a potent insulin secretagogue, lowering blood glucose levels by augmenting insulin release.[1] This document will delve into the technical details of this compound's activity, providing a foundation for further investigation and development.

Mechanism of Action

This compound stimulates insulin release from pancreatic β-cells through a mechanism that is dependent on extracellular calcium and independent of the cyclic adenosine monophosphate (cAMP) signaling pathway.[2] Preclinical evidence strongly suggests that this compound enhances the influx of calcium (Ca2+) into β-cells.[2] This increase in intracellular Ca2+ concentration is a critical trigger for the exocytosis of insulin-containing granules. The activity of this compound is potentiated by agents that increase cAMP levels, such as theophylline and forskolin, but the compound itself does not elevate islet cAMP concentrations.[2] This indicates that this compound acts on a distinct pathway that converges with the cAMP system to modulate insulin secretion. The primary targets are believed to be voltage-gated calcium channels, with L-type calcium channels being the most likely candidates involved in insulin secretion.[3]

Signaling Pathway

Quantitative Data

The following tables summarize the available quantitative data on the efficacy of this compound from preclinical studies.

Table 1: In Vitro Efficacy of this compound on Insulin Secretion

| Parameter | Species | System | Concentration Range | Observation | Reference |

| Insulin Release | Rat | Isolated Pancreatic Islets | 0.05 - 0.3 mM | Stimulated insulin release |

Table 2: In Vivo Efficacy of this compound

| Parameter | Species | Dosing | Dosage Range | Observation | Reference |

| Hypoglycemic Effect | Mouse | Oral | 10 - 200 mg/kg | Effective hypoglycemic agent | |

| Hypoglycemic Effect | Rat | Oral | 10 - 200 mg/kg | Effective hypoglycemic agent | |

| Hypoglycemic Effect | Monkey | Oral | 10 - 200 mg/kg | Effective hypoglycemic agent | |

| Hypoglycemic ED25 (2-hr) | Fasting Mouse | Oral | 110 mg/kg | - | |

| Plasma Insulin ED50 | Fasting Mouse | Oral | 47 mg/kg | Increased plasma insulin | |

| Hypoglycemic ED25 (2-hr) | Fasting Rat | Oral | 86 mg/kg | - | |

| Plasma Insulin Increase | Fasting Rat | Oral | 100 mg/kg | 62% increase | |

| Hypoglycemic ED25 | Obese Mouse | Oral | 47 mg/kg | More potent than in lean mice | |

| Hypoglycemic ED25 | Lean Mouse | Oral | 131 mg/kg | - |

ED25: Effective dose for 25% of the maximal response. ED50: Effective dose for 50% of the maximal response.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following are representative protocols for key assays used to characterize the activity of this compound.

Isolation of Rat Pancreatic Islets and Static Insulin Secretion Assay

This protocol describes the isolation of pancreatic islets from rats and the subsequent measurement of insulin secretion in response to this compound.

Materials:

-

Collagenase solution (e.g., Collagenase P in Hanks' Balanced Salt Solution - HBSS)

-

HBSS

-

Ficoll-Paque or similar density gradient medium

-

RPMI-1640 culture medium supplemented with 10% fetal bovine serum (FBS) and antibiotics

-

Krebs-Ringer Bicarbonate (KRB) buffer

-

This compound

-

Insulin radioimmunoassay (RIA) kit

Procedure:

-

Pancreas Perfusion and Digestion:

-

Anesthetize a rat and cannulate the common bile duct.

-

Perfuse the pancreas with cold collagenase solution until fully distended.

-

Excise the pancreas and incubate in a water bath at 37°C for 15-20 minutes to digest the tissue.

-

Stop the digestion by adding cold HBSS.

-

-

Islet Purification:

-

Wash the digested tissue several times with HBSS by centrifugation.

-

Resuspend the tissue pellet in a density gradient medium.

-

Centrifuge to separate the islets from the acinar tissue.

-

Collect the islet layer and wash with HBSS.

-

Handpick pure islets under a stereomicroscope.

-

-

Islet Culture and Pre-incubation:

-

Culture the isolated islets overnight in RPMI-1640 medium.

-

Prior to the assay, pre-incubate the islets in KRB buffer containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C.

-

-

Static Insulin Secretion Assay:

-

Place batches of 5-10 size-matched islets into separate wells of a multi-well plate.

-

Incubate the islets for 1 hour at 37°C in KRB buffer containing a basal glucose concentration (e.g., 2.8 mM) and different concentrations of this compound (e.g., 0, 0.05, 0.1, 0.3 mM).

-

Include positive controls such as a high glucose concentration (e.g., 16.7 mM) or other insulin secretagogues.

-

At the end of the incubation, collect the supernatant for insulin measurement.

-

Measure the insulin concentration in the supernatant using a radioimmunoassay (RIA) kit according to the manufacturer's instructions.

-

Experimental Workflow: In Vitro Insulin Secretion Assay

In Vivo Hypoglycemic and Insulinotropic Activity Assessment

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a rodent model.

Materials:

-

Male Wistar rats or C57BL/6 mice

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Glucometer and test strips

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Centrifuge

-

Insulin ELISA kit

Procedure:

-

Animal Acclimatization and Fasting:

-

Acclimatize animals to the housing conditions for at least one week.

-

Fast the animals overnight (12-16 hours) with free access to water before the experiment.

-

-

Baseline Measurements:

-

Record the body weight of each animal.

-

Collect a baseline blood sample from the tail vein to measure initial blood glucose and plasma insulin levels.

-

-

Drug Administration:

-

Administer this compound orally by gavage at various doses (e.g., 10, 50, 100, 200 mg/kg).

-

Administer the vehicle to a control group.

-

-

Blood Sampling and Analysis:

-

Collect blood samples at multiple time points after drug administration (e.g., 0.5, 1, 2, 4, 6, and 8 hours).

-

Measure blood glucose levels immediately using a glucometer.

-

Collect blood in EDTA-coated tubes for plasma separation.

-

Centrifuge the blood samples to obtain plasma and store at -80°C until insulin analysis.

-

Measure plasma insulin concentrations using an ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage change in blood glucose and plasma insulin from baseline for each animal at each time point.

-

Determine the ED25 and ED50 values for the hypoglycemic and insulinotropic effects.

-

Future Directions

While the existing data on this compound is promising, further research is required to fully elucidate its therapeutic potential. Key areas for future investigation include:

-

Pharmacokinetic Profiling: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are essential to understand its pharmacokinetic profile, including its half-life and oral bioavailability.

-

Studies in Diabetic Animal Models: Evaluating the long-term efficacy and safety of this compound in relevant animal models of type 2 diabetes (e.g., db/db mice, Zucker diabetic fatty rats) is a critical next step.

-

Molecular Target Identification: Identifying the specific molecular target(s) of this compound on the β-cell, such as the specific subunits of the voltage-gated calcium channels it interacts with, will provide a more precise understanding of its mechanism of action.

-

Toxicology Studies: Comprehensive toxicology and safety pharmacology studies are necessary to assess the overall safety profile of the compound.

Conclusion

This compound is a compelling compound for type 2 diabetes research, demonstrating a clear ability to stimulate insulin secretion through a calcium-dependent mechanism. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to build upon. Further investigation into its pharmacokinetic properties, long-term efficacy in diabetic models, and precise molecular interactions will be crucial in determining its potential as a future therapeutic agent for the management of type 2 diabetes.

References

- 1. Effects of glucose on 45Ca2+ uptake by pancreatic islets as studied with the lanthanum method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 45Ca2+ uptake by dispersed pancreatic islet cells: effect of D-glucose and the calcium probe, chlorotetracycline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A highly energetic process couples calcium influx through L-type calcium channels to insulin secretion in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Sari 59-801 for In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sari 59-801, with the chemical name DL-alpha-[dimethylaminomethyl]-2-[3-ethyl-5-methyl-4-isoxazolyl]-1H-indole-3-methanol, is an orally effective hypoglycemic compound.[1] In vitro studies have demonstrated its activity as a stimulator of insulin secretion from isolated rat pancreatic islets.[1][2] These application notes provide a summary of the available in vitro data and detailed protocols for key experiments to facilitate further research and drug development efforts.

Mechanism of Action

This compound stimulates insulin release from pancreatic β-cells through a mechanism that is dependent on extracellular calcium.[3] The compound appears to increase the influx of calcium ions into the β-cells, a critical step in the insulin secretion pathway.[3] While this compound's activity is potentiated by agents that increase intracellular cyclic AMP (cAMP), such as theophylline and forskolin, it does not significantly elevate cAMP levels on its own. This suggests that this compound acts on a downstream step in the insulin secretion pathway that is sensitive to calcium levels. The stimulatory effect of this compound on insulin secretion is inhibited by calcium channel blockers like verapamil and nifedipine.

Data Presentation

The following table summarizes the quantitative data available for this compound from in vitro studies on isolated rat pancreatic islets.

| Parameter | Concentration | Observation | Source |

| Insulin Secretion | 0.05 mM | Produced a significant increase in insulin secretion in the presence of 3 mM glucose. | |

| Insulin Secretion | 0.3 mM | Produced maximum insulin release in the presence of 3 mM glucose. | |

| 45Ca2+ Uptake | 0.3 mM | Increased uptake of 45Ca2+ by isolated islets. | |

| cAMP Levels | 0.3 mM | Did not significantly elevate cAMP levels in isolated islets. |

Signaling Pathway

The proposed signaling pathway for this compound in pancreatic β-cells is illustrated below.

Caption: Proposed signaling pathway of this compound in pancreatic β-cells.

Experimental Protocols

The following are detailed protocols for key in vitro experiments with this compound. These are based on established methodologies and should be optimized for specific laboratory conditions.

Isolation of Rat Pancreatic Islets

This protocol describes the isolation of pancreatic islets from rats using collagenase digestion.

Materials:

-

Male Wistar rats (250-300 g)

-

Collagenase (Type V) solution (e.g., 1 mg/mL in Hanks' Balanced Salt Solution - HBSS)

-

HBSS, sterile

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Ficoll-Paque or similar density gradient medium

-

Surgical instruments

-

Syringes and needles

-

Centrifuge tubes

-

Petri dishes

-

Stereomicroscope

Procedure:

-

Anesthetize the rat according to approved animal care protocols.

-

Perform a laparotomy to expose the abdominal cavity.

-

Locate the common bile duct and cannulate it with a fine-gauge needle.

-

Inject cold collagenase solution into the bile duct to perfuse and distend the pancreas.

-

Excise the inflated pancreas and transfer it to a sterile conical tube containing more collagenase solution.

-

Incubate the pancreas at 37°C for 15-20 minutes with gentle shaking to digest the exocrine tissue.

-

Stop the digestion by adding cold HBSS.

-

Wash the digested tissue several times with cold HBSS by centrifugation at low speed (e.g., 200 x g for 2 minutes).

-

Resuspend the pellet in a density gradient medium and centrifuge to separate the islets from acinar and other cells.

-

Collect the islet-rich fraction from the interface.

-

Wash the islets with sterile HBSS.

-

Hand-pick the purified islets under a stereomicroscope and transfer them to a petri dish containing supplemented RPMI-1640 medium.

-

Culture the islets overnight at 37°C in a humidified atmosphere of 5% CO2 before use in experiments.

In Vitro Insulin Secretion Assay

This assay measures the effect of this compound on insulin secretion from isolated rat islets.

Materials:

-

Isolated rat pancreatic islets

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA and desired glucose concentrations (e.g., 3 mM for basal and 16.7 mM for stimulatory)

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Multi-well culture plates

-

Incubator (37°C, 5% CO2)

-

Insulin ELISA kit

Procedure:

-

Pre-incubate batches of 5-10 size-matched islets in KRB buffer with a low glucose concentration (e.g., 3 mM) for 1-2 hours at 37°C.

-

Transfer the islets to fresh wells containing KRB buffer with the desired glucose concentration and various concentrations of this compound (e.g., 0, 0.01, 0.05, 0.1, 0.3, 1 mM). Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.

-

Incubate the plates for 1-2 hours at 37°C.

-

At the end of the incubation, collect the supernatant from each well.

-

Measure the insulin concentration in the supernatant using a commercially available insulin ELISA kit, following the manufacturer's instructions.

-

The amount of secreted insulin can be normalized to the number of islets per well or to the total insulin content of the islets (determined after lysing the islets).

45Ca2+ Uptake Assay

This assay is used to determine the effect of this compound on calcium influx into pancreatic islets.

Materials:

-

Isolated rat pancreatic islets

-

KRB buffer with desired glucose concentrations

-

45CaCl2 (radioactive calcium)

-

This compound stock solution

-

LaCl3 solution (lanthanum chloride, to stop the uptake)

-

Scintillation vials and scintillation fluid

-

Scintillation counter

Procedure:

-

Pre-incubate batches of islets in KRB buffer with a low glucose concentration for 30-60 minutes at 37°C.

-

Transfer the islets to KRB buffer containing the desired glucose concentration, 45CaCl2 (e.g., 1-2 µCi/mL), and different concentrations of this compound.

-

Incubate for a defined period (e.g., 2-10 minutes) at 37°C.

-

Terminate the uptake by adding ice-cold KRB buffer containing LaCl3 (e.g., 2 mM). Lanthanum displaces extracellular calcium but does not enter the cells.

-

Wash the islets several times with the ice-cold LaCl3 solution to remove extracellular 45Ca2+.

-

Lyse the islets (e.g., with a detergent-based buffer).

-

Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

The amount of 45Ca2+ uptake can be expressed as cpm per islet or normalized to the protein content of the islets.

Experimental Workflow

The following diagram illustrates a general workflow for the in vitro evaluation of this compound.

Caption: General experimental workflow for in vitro studies of this compound.

References

Application Notes and Protocols for Sari 59-801 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sari 59-801 is a small molecule compound that has been identified as a potent, orally effective hypoglycemic agent.[1][2] Its primary mechanism of action is the stimulation of insulin secretion from pancreatic β-cells.[3][4][5] This property makes this compound a valuable research tool for studying insulin secretion pathways, pancreatic β-cell function, and potential therapeutic strategies for type 2 diabetes. These application notes provide detailed protocols for the dissolution of this compound and its application in cell culture experiments, with a focus on pancreatic β-cell lines.

Product Information

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₃N₃O₂ | MedChemExpress |

| Molecular Weight | 313.4 g/mol | MedChemExpress |

| CAS Number | 80565-58-8 | MedChemExpress |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO | MedChemExpress |

| Storage | Store at -20°C | MedChemExpress |

Dissolution of this compound for Cell Culture

3.1. Recommended Solvent and Stock Solution Preparation

This compound is readily soluble in dimethyl sulfoxide (DMSO). For cell culture experiments, it is crucial to prepare a high-concentration stock solution in DMSO, which can then be diluted to the final working concentration in the cell culture medium.

Protocol for Preparing a 10 mM Stock Solution:

-

Materials:

-

This compound powder

-

Anhydrous/sterile DMSO

-

Sterile microcentrifuge tubes

-

-

Procedure:

-

Weigh out 3.134 mg of this compound powder and place it in a sterile microcentrifuge tube.

-

Add 1 mL of sterile DMSO to the tube.

-

To aid dissolution, gently warm the tube to 37°C and vortex or sonicate until the powder is completely dissolved.

-

Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution aliquots at -20°C for up to several months.

-

3.2. Solvent Cytotoxicity Considerations

DMSO can be toxic to cells at higher concentrations. It is recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v) to minimize cytotoxic effects. Some cell lines may be more sensitive, and it is advisable to perform a vehicle control (medium with the same final concentration of DMSO) in all experiments.

Application in Cell Culture Experiments

4.1. Mechanism of Action and Signaling Pathway

This compound stimulates insulin secretion by increasing the influx of extracellular calcium (Ca²⁺) into pancreatic β-cells. This process is independent of the cyclic adenosine monophosphate (cAMP) signaling pathway. The rise in intracellular Ca²⁺ concentration is a critical trigger for the fusion of insulin-containing granules with the cell membrane and the subsequent release of insulin. The exact molecular target of this compound on the β-cell membrane that mediates this Ca²⁺ influx is still under investigation but is thought to involve voltage-dependent calcium channels.

Figure 1: Proposed signaling pathway of this compound in pancreatic β-cells.

4.2. Recommended Cell Lines

This compound has been shown to be effective in stimulating insulin secretion in isolated rat pancreatic islets. For in vitro studies, the following pancreatic β-cell lines are recommended:

-

INS-1 (Rat Insulinoma): A well-characterized cell line that exhibits glucose-stimulated insulin secretion.

-

MIN6 (Mouse Insulinoma): Another widely used cell line that secretes insulin in response to glucose and other secretagogues.

-

1.1B4 (Human Pancreatic β-cell line): A human-derived cell line that can be useful for studying human-specific aspects of β-cell function.

4.3. Experimental Workflow

The following diagram outlines a general workflow for studying the effect of this compound on insulin secretion in pancreatic β-cell lines.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. tebubio.com [tebubio.com]

- 3. Localized calcium influx in pancreatic beta-cells: its significance for Ca2+-dependent insulin secretion from the islets of Langerhans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]